molecular formula C11H20O2 B1594010 Ethyl 2-cyclohexylpropionate CAS No. 2511-00-4

Ethyl 2-cyclohexylpropionate

Cat. No.: B1594010
CAS No.: 2511-00-4
M. Wt: 184.27 g/mol
InChI Key: PZUDDXJZNSJESK-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexylpropionate is a chemical compound with the molecular formula C11H20O2 . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The stereochemistry of the compound is racemic .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 220.6±8.0 °C at 760 mmHg, and a flash point of 83.7±9.7 °C . It has a molar refractivity of 52.6±0.3 cm3, and a molar volume of 195.1±3.0 cm3 . The compound has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Alkylation and Formation of Succinic Acid Derivatives

Ethyl 2-cyclohexylpropionate is involved in alkylation reactions. For instance, the alkylation of active methylene compounds using alcohols like this compound can result in various alkylated products, as demonstrated by Kurihara et al. (1981). This process is significant in the formation of compounds like methylsuccinic acid or benzylsuccinic acid, highlighting the importance of this compound in stereospecific and stereoselective reactions (Kurihara et al., 1981).

Synthesis of Functionalized Decalins

This compound plays a role in the synthesis of functionalized decalins. Peterse and Groot (2010) showed that reacting certain derivatives of this compound leads to the formation of functionalized decalins, which are crucial in organic synthesis (Peterse & Groot, 2010).

Preparation of Bromopropionates and Nitropropionates

The preparation of ethyl 2-bromopropionate and ethyl 2-nitropropionate demonstrates another application of this compound. The synthesis of these compounds, as explored by Lan Zhi-li (2005) and Béraud et al. (1998), is fundamental in various chemical processes, including the production of unsymmetrically disubstituted nitroesters (Lan Zhi-li, 2005) (Béraud et al., 1998).

Esterification Studies

This compound is also used in esterification studies. Romano et al. (2005) utilized it to study the synthesis of various esters, highlighting its role in understanding the kinetics and mechanisms of esterification reactions (Romano et al., 2005).

Safety and Hazards

Ethyl 2-cyclohexylpropionate is classified as hazardous to the aquatic environment (chronic) – category 2, indicating that it is toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

ethyl 2-cyclohexylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUDDXJZNSJESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862977
Record name Cyclohexaneacetic acid, .alpha.-methyl-, ethyl ester
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2511-00-4
Record name Ethyl 2-cyclohexylpropionate
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Record name Ethyl 2-cyclohexylpropionate
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Record name Cyclohexaneacetic acid, .alpha.-methyl-, ethyl ester
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Record name Cyclohexaneacetic acid, .alpha.-methyl-, ethyl ester
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Record name Ethyl 2-cyclohexylpropionate
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Record name 2511-00-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-CYCLOHEXYLPROPIONATE
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Synthesis routes and methods

Procedure details

Into a 500 ml round bottom flask equipped with a Soxhlet extractor filled with molecular sieves, 50 g of 2-cyclo-hexylpropionate, 100 g of ethanol, 0.5 g of p-toluene sulfonic acid, and 200 ml of chloroform were charged. The mixture was reacted under refluxing for 40 hours. The reaction mixture was washed with water and distilled under reduced pressure to obtain 56.4 g of ethyl 2-cyclohexylpropionate (yield: 96%, purity: 99.4%). The compound obtained had a fruity (namely aldehyde C-16 and apple-like) odor.
Name
2-cyclo-hexylpropionate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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